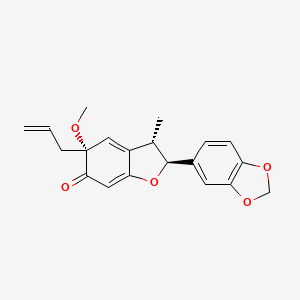

1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

Description

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2S,3S,5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m0/s1 |

InChI Key |

HCKMSYACKQLOPY-OCCQLPPTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC(=O)[C@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Justicidin B: A Lignan of Significant Pharmacological Interest

A Note on the Originally Requested Compound: Initial searches for "1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan" revealed it to be a neolignan isolated from the stem bark of Ocotea veraguensis[1][2][3]. Its molecular formula is C₂₀H₂₀O₅ and its molecular weight is 340.37[3][4]. However, detailed technical information regarding its biological activities, synthesis, and mechanisms of action is not extensively available in the current scientific literature.

In contrast, a closely related and extensively studied arylnaphthalene lignan, Justicidin B, possesses a wealth of available technical data and is of significant interest to the scientific community. This guide will provide a comprehensive overview of Justicidin B, a compound with a wide array of promising biological properties.

Introduction to Justicidin B

Justicidin B is a naturally occurring arylnaphthalene lignan that has garnered considerable attention for its diverse and potent pharmacological activities[5][6]. As resistance to existing therapeutics continues to grow, natural products like Justicidin B are being investigated as potential lead compounds for the development of novel drugs[5]. This guide will delve into the chemical characteristics, natural sources, biosynthesis, synthetic routes, and multifaceted biological effects of Justicidin B, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Profile and Physicochemical Properties

Justicidin B is characterized by a rigid, planar arylnaphthalene lactone skeleton. Its two phenylpropanoid units are linked between the C8 and C8' positions[5].

Table 1: Physicochemical Properties of Justicidin B

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆O₆ | [5][7] |

| Molecular Weight | 364.3 g/mol | [7] |

| Appearance | Colorless solid | [5] |

| Melting Point | 234–237 °C | [5] |

| UV (λmax) | 258, 296, 310 nm | [5] |

| CAS Number | 17951-19-8 | [7] |

Below is a diagram illustrating the chemical structure of Justicidin B.

Caption: Chemical structure of Justicidin B.

Natural Occurrence and Biosynthesis

Justicidin B is a secondary metabolite found in various plant species, particularly those belonging to the genera Justicia, Phyllanthus, Haplophyllum, and Linum[5][6]. The biosynthesis of Justicidin B follows the general lignan pathway, originating from the monolignol, E-coniferyl alcohol[5].

A simplified diagram of the biosynthetic pathway is presented below.

Caption: Simplified biosynthetic pathway of Justicidin B.

Biotechnological production of Justicidin B using plant cell, tissue, and organ cultures has been explored as a sustainable alternative to extraction from wild plants. Hairy root cultures of Linum perenne have shown the potential to accumulate significant amounts of Justicidin B[5]. Elicitation with methyl jasmonate (MeJA) and coronatine (COR) has been shown to significantly increase the production of Justicidin B in in vitro cultures of Linum austriacum[8].

Chemical Synthesis

The total synthesis of Justicidin B has been a subject of interest for organic chemists. The first total synthesis was reported in 1967[5]. Since then, various synthetic strategies have been developed, often focusing on the construction of the arylnaphthalene core.

A common approach involves the Hauser-Kraus annulation of a phthalide intermediate, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group[9][10]. Another strategy utilizes an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by an intramolecular cation-induced cyclization and a base-mediated oxidative aromatization[11][12].

Below is a generalized workflow for a synthetic approach to Justicidin B.

Caption: Generalized synthetic workflow for Justicidin B.

Biological Activities and Therapeutic Potential

Justicidin B exhibits a broad spectrum of biological activities, making it a promising candidate for further pharmacological investigation.

Table 2: Summary of Biological Activities of Justicidin B

| Activity | Description | References |

| Anticancer | Potent cytotoxic and pro-apoptotic agent against various cancer cell lines, including breast cancer, leukemia, and colorectal carcinoma.[6][13][14] | [6][13][14] |

| Antiviral | Demonstrates activity against viruses such as the Vesicular stomatitis virus (VSV) and Sindbis virus.[8][11][12] | [8][11][12] |

| Antifungal | Inhibits the growth of pathogenic fungi, including Aspergillus fumigatus, Aspergillus flavus, and Candida albicans.[8][13] | [8][13] |

| Antiprotozoal | Shows strong activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis.[6][13] | [6][13] |

| Anti-inflammatory | Exhibits anti-inflammatory properties.[6][8] | [6][8] |

| Antiplatelet | Significantly inhibits platelet aggregation, suggesting a potential role in preventing thrombosis.[6][13] | [6][13] |

| Bone Resorption Inhibition | Acts as a bone resorption inhibitor.[6][13] | [6][13] |

Mechanism of Action in Cancer

The anticancer activity of Justicidin B is, in part, attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. In breast cancer cell lines MDA-MB-231 and MCF-7, treatment with Justicidin B leads to an increase in apoptotic DNA fragmentation[13].

The effect of Justicidin B on the transcription factor NF-κB appears to be cell-line dependent. In MDA-MB-231 cells, Justicidin B treatment results in a concentration-dependent decrease in NF-κB expression, while in MCF-7 cells, it leads to a strong increase in the expression of this transcription factor[13].

The following diagram illustrates a potential signaling pathway influenced by Justicidin B in cancer cells.

Caption: Potential mechanism of Justicidin B-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of Justicidin B on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Justicidin B stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Justicidin B in complete DMEM. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing various concentrations of Justicidin B. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Justicidin B that inhibits 50% of cell growth).

Conclusion

Justicidin B is a pharmacologically significant arylnaphthalene lignan with a wide range of promising biological activities. Its potent anticancer, antiviral, and antifungal properties, among others, make it a compelling candidate for further preclinical and clinical development. The elucidation of its various mechanisms of action and the development of efficient synthetic and biotechnological production methods will be crucial for realizing its full therapeutic potential. This guide has provided a comprehensive overview of the current knowledge on Justicidin B, serving as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics from natural sources.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. biocat.com [biocat.com]

- 5. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Justicidin B: A Promising Bioactive Lignan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Justicidin B | C21H16O6 | CID 442882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]

- 12. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan: A Neolignan from Ocotea veraguensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neolignan, 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan. This document details its primary natural source, the stem bark of Ocotea veraguensis, and outlines the methodologies for its extraction, isolation, and characterization based on available scientific literature. Furthermore, this guide delves into the known biological activities of this compound, particularly its anti-platelet-activating factor (PAF) properties, and explores the putative biosynthetic pathways leading to its formation. The content is structured to provide researchers and drug development professionals with a foundational understanding of this unique natural product, supported by detailed protocols, data interpretation, and referenced scientific literature.

Introduction: Unveiling a Unique Neolignan

This compound is a structurally distinct neolignan first identified in the stem bark of Ocotea veraguensis, a flowering plant belonging to the Lauraceae family.[1] Neolignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid units, differing from lignans in their linkage patterns. This particular compound, with its characteristic epoxy bridge, represents an intriguing scaffold for medicinal chemistry and drug discovery. The genus Ocotea is a rich source of diverse neolignans, many of which have demonstrated a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2] This guide will focus specifically on the aforementioned epoxy neolignan, providing a detailed exploration of its chemical and biological profile.

Natural Source and Isolation

General Isolation Workflow

The isolation of this neolignan typically follows a multi-step procedure designed to separate it from a complex mixture of other plant metabolites. The causality behind each step is crucial for maximizing yield and purity.

References

Biosynthesis of 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive exploration of the proposed biosynthetic pathway of 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan, a structurally complex neolignan with notable biological activities. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes current knowledge of lignan and neolignan biosynthesis to construct a scientifically rigorous and plausible enzymatic sequence. We will delve into the precursor molecules originating from the phenylpropanoid pathway, the critical oxidative coupling reactions, and the series of intricate tailoring steps—including epoxidation, methylenedioxy bridge formation, methoxylation, and oxidation—that culminate in the final intricate structure. This guide is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of the formation of this and similar bioactive natural products.

Introduction: The Phenylpropanoid Pathway as the Foundational Route

The journey to complex neolignans such as our target molecule begins with the ubiquitous phenylpropanoid pathway. This metabolic route is central to the synthesis of a vast array of plant secondary metabolites, including lignin, flavonoids, and, crucially, lignans and neolignans. The pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic transformations to yield monolignols, the fundamental building blocks for lignan and neolignan biosynthesis.

The initial steps involve the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylations and methylations, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, and caffeic acid O-methyltransferase (COMT) , produce a variety of hydroxycinnamoyl-CoA esters. These esters are then reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to generate monolignols. For the biosynthesis of our target molecule, coniferyl alcohol is the most probable monolignol precursor due to the guaiacyl (4-hydroxy-3-methoxyphenyl) moieties present in the final structure.

The Dimerization of Monolignols: A Branch Point for Lignans and Neolignans

The dimerization of monolignols represents a critical bifurcation in the pathway, leading to either lignans (8-8' linked dimers) or neolignans (dimers with other linkages). This oxidative coupling is a radical-mediated process, typically initiated by laccases or peroxidases that generate monolignol radicals. The regioselectivity and stereoselectivity of this coupling are often controlled by dirigent proteins (DIRs) , which capture and orient the radicals to favor specific bond formations.

For the biosynthesis of this compound, an 8-8' linkage is present, suggesting an initial dimerization to form a furofuran lignan scaffold. The most common product of the dirigent protein-mediated coupling of two coniferyl alcohol molecules is pinoresinol .[1] Pinoresinol serves as a central precursor for a wide variety of furofuran lignans and is the logical starting point for the subsequent tailoring reactions leading to our target molecule.

Proposed Biosynthetic Pathway of this compound

The following sections detail a plausible, multi-step enzymatic pathway from the central intermediate, pinoresinol, to the final product. Each proposed step is supported by analogous reactions documented in the biosynthesis of other natural products.

Caption: Proposed biosynthetic pathway from coniferyl alcohol to the target neolignan.

Step-by-Step Enzymatic Transformations

Step 1: Hydroxylation of Pinoresinol

The initial tailoring of the pinoresinol scaffold likely involves hydroxylation. The presence of the 4,7'-epoxy bridge and the 6-oxo group in the final product suggests an initial oxidation of the furofuran ring. A plausible first step is the hydroxylation of pinoresinol at the C8 position to form 8-hydroxypinoresinol . This reaction is likely catalyzed by a cytochrome P450 monooxygenase . 8-Hydroxypinoresinol has been isolated from various plant species and is a known metabolite of pinoresinol.[2][3][4]

Step 2: Epoxidation and Intramolecular Cyclization

The formation of the 4,7'-epoxy bridge is a key step in the biosynthesis of the target molecule. This is proposed to occur via an intramolecular cyclization following an initial epoxidation. The hydroxyl group of 8-hydroxypinoresinol could be enzymatically removed to form a carbocation or a radical, which could then be attacked by the 4'-hydroxyl group. However, a more plausible mechanism involves the epoxidation of one of the double bonds in a dearomatized intermediate, followed by an intramolecular nucleophilic attack.

While direct evidence for this specific epoxidation in lignan biosynthesis is scarce, cytochrome P450 enzymes are well-known to catalyze epoxidation reactions in the biosynthesis of various other natural products.[5][6] It is hypothesized that a specific cytochrome P450 epoxidase acts on an intermediate derived from 8-hydroxypinoresinol, leading to the formation of the epoxy bridge. The enzyme would facilitate the stereospecific formation of this crucial structural feature.

Step 3: Formation of the Methylenedioxy Bridge

A distinctive feature of the target molecule is the 3',4'-methylenedioxy bridge. The formation of this bridge is a well-characterized reaction in the biosynthesis of several classes of natural products, including other lignans like sesamin. This reaction is catalyzed by a specific class of cytochrome P450 enzymes, namely the CYP81Q family .[7][8][9] These enzymes utilize a nearby methoxy and hydroxyl group on the aromatic ring as substrates to form the five-membered methylenedioxy ring. Therefore, it is proposed that a CYP81Q-like enzyme catalyzes the formation of the 3',4'-methylenedioxy bridge on the epoxy-lignan intermediate.

Step 4: O-Methylation

The target molecule possesses a methoxy group at the C1 position. This methylation is likely catalyzed by an O-methyltransferase (OMT) using S-adenosyl methionine (SAM) as the methyl donor. OMTs are common tailoring enzymes in the phenylpropanoid and lignan biosynthetic pathways, and they exhibit high substrate and regioselectivity.[10][11] The timing of this methylation step could vary, but it is plausible that it occurs after the formation of the core epoxy-lignan structure.

Step 5: Oxidation to the 6-Oxo Group

The final step in the proposed pathway is the oxidation of the benzylic position C6 to a ketone, forming the 6-oxo functionality. This oxidation of a benzylic alcohol to a ketone is a common reaction in natural product biosynthesis and can be catalyzed by various dehydrogenases or oxidases .[12] The specific enzyme responsible for this final tailoring step would recognize the complex neolignan substrate and catalyze the final oxidation to yield this compound.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Key Experimental Workflows

Caption: A typical workflow for the elucidation of a biosynthetic pathway.

Detailed Protocols

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

-

Plant Material: Collect tissues from a plant known to produce the target neolignan (e.g., Ocotea veraguensis or Magnolia denudate) at different developmental stages or under various stress conditions to enrich for transcripts of secondary metabolism genes.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and annotate the resulting contigs. Identify candidate genes encoding enzymes of interest (e.g., cytochrome P450s, O-methyltransferases, dehydrogenases) based on sequence homology to known biosynthetic enzymes.

-

Co-expression Analysis: Analyze the expression patterns of candidate genes. Genes involved in the same pathway are often co-expressed.

Protocol 2: Functional Characterization of Candidate Enzymes

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast). Express and purify the recombinant proteins.

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the proposed substrate (e.g., pinoresinol for the initial hydroxylase), and any necessary cofactors (e.g., NADPH for P450s, SAM for OMTs).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction and extract the products.

-

-

Product Analysis: Analyze the reaction products using LC-MS/MS to identify the formation of the expected intermediate. For novel compounds, large-scale enzymatic reactions may be necessary to produce sufficient material for structural elucidation by NMR spectroscopy.

Quantitative Data Summary

While specific kinetic data for the enzymes in the proposed pathway for this compound are not yet available, the following table presents typical Michaelis-Menten kinetic parameters for homologous enzymes from related pathways. This data provides a benchmark for future characterization studies.

| Enzyme Class | Homologous Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Cytochrome P450 (Methylenedioxy Bridge Formation) | CYP81Q1 | Piperitol | ~10-50 | ~0.1-1.0 | [8] |

| O-Methyltransferase | COMT | Caffeic Acid | ~50-150 | ~0.5-5.0 | [10] |

| Dehydrogenase | Secoisolariciresinol Dehydrogenase | Secoisolariciresinol | ~20-100 | ~1.0-10.0 | [12] |

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the remarkable catalytic versatility of plant enzymes. The proposed pathway, initiated from the phenylpropanoid pathway and proceeding through a furofuran lignan intermediate, involves a series of highly specific tailoring reactions catalyzed primarily by cytochrome P450 monooxygenases, O-methyltransferases, and dehydrogenases. Each enzymatic step contributes to the intricate and unique chemical architecture of the final molecule.

Future research should focus on the isolation and functional characterization of the specific enzymes from a producer organism. The elucidation of this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also provide a powerful toolkit of biocatalysts for the synthetic biology and metabolic engineering of this and other valuable neolignans for pharmaceutical and other applications.

References

- 1. biofurious.aua.gr [biofurious.aua.gr]

- 2. iosrjournals.org [iosrjournals.org]

- 3. [PDF] Oxidative Transformations of Lignans | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and antioxidant activity of oxygenated furofuran lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of lignan and neolignan biochemical pathways [agris.fao.org]

- 6. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lignin Biodegradation by a Cytochrome P450 Enzyme: A Computational Study into Syringol Activation by GcoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. O-methylation modifications in the biosynthetic pathway of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel multifunctional O-methyltransferase implicated in a dual methylation pathway associated with lignin biosynthesis in loblolly pine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Transformations of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the neolignan, 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan. This document is intended for researchers, scientists, and drug development professionals interested in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Introduction and Significance

This compound is a complex natural product belonging to the neolignan class of secondary metabolites.[1][2][3] Neolignans are a diverse group of compounds formed by the oxidative coupling of two phenylpropanoid units and are known to exhibit a wide range of biological activities.[4] This particular neolignan was first isolated from the stem bark of Ocotea veraguensis, a plant species belonging to the Lauraceae family.[5] It has also been reported in Magnolia denudate (Magnoliaceae).[6]

The core structural feature of this molecule is a dibenzocyclooctadiene ring system, which is characteristic of many biologically active lignans.[1][7] The presence of multiple stereocenters, an epoxy bridge, and various oxygenated functional groups contribute to its unique three-dimensional structure and, consequently, its biological properties.

Of particular interest to the scientific community is its reported anti-platelet-activating factor (PAF) activity.[6] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[2][8] Therefore, antagonists of the PAF receptor are of significant interest as potential therapeutic agents for a range of inflammatory and cardiovascular diseases.

Elucidation of the Chemical Structure

The chemical structure of this compound is complex and defined by its polycyclic framework and specific functional groups.

Core Skeleton and Functional Groups

The molecule is built upon a dibenzocyclooctadiene core. Key functional groups that adorn this skeleton include:

-

An Epoxy Bridge: A 4,7'-epoxy linkage creates a rigid, strained ring system.

-

A Methoxy Group: Present at the C-1 position.

-

A Methylenedioxy Group: Fused to one of the aromatic rings at the C-3' and C-4' positions.

-

An Oxo Group: A ketone functionality is located at the C-6 position.

-

A Lignan Linkage: The characteristic 3,8'-linkage between the two phenylpropane units.

Spectroscopic Data Summary

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methylenedioxy protons, and aliphatic protons of the cyclooctadiene ring. The coupling constants would be crucial for determining the relative stereochemistry of the protons. |

| ¹³C NMR | Resonances for aromatic carbons, the ketone carbonyl carbon (C-6), carbons of the methoxy and methylenedioxy groups, and the aliphatic carbons of the core structure. |

| IR Spectroscopy | Characteristic absorption bands for the aromatic rings, the carbonyl group (C=O) of the ketone, and the C-O stretching vibrations of the ether and epoxy linkages. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula C₂₀H₂₀O₅ (M.W. 340.37 g/mol ), along with characteristic fragmentation patterns.[9][10] |

Stereochemistry

The stereochemistry of this neolignan is a critical aspect of its identity and biological activity. The IUPAC name and the reported SMILES string, C[C@H]1C(C(O[C@]1([H])C2=CC=C(OCO3)C3=C2)=C4)=C--INVALID-LINK--(OC)C4=O, indicate a specific arrangement of substituents at the chiral centers.[5]

Caption: 2D representation of the core chemical structure.

Isolation from Natural Sources

General Workflow for Neolignan Isolation

The isolation of this compound from its natural source, such as the stem bark of Ocotea veraguensis, follows a general procedure for the extraction and purification of secondary metabolites from plant material.[11]

Caption: General workflow for the isolation of neolignans.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on established methods for the isolation of neolignans from plant sources.[11]

-

Plant Material Preparation:

-

The collected plant material (e.g., stem bark) is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. Maceration or Soxhlet extraction are common techniques.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

This step fractionates the crude extract based on the polarity of its components. The target neolignan is expected to be in the less polar fractions (e.g., chloroform or ethyl acetate).

-

-

Chromatographic Separation:

-

The bioactive fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing the compound of interest are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a methanol/water or acetonitrile/water mobile phase.

-

This final step yields the pure compound.

-

-

Structural Elucidation:

-

The structure of the purified compound is then confirmed using spectroscopic methods (NMR, IR, MS) and by comparison with literature data.

-

Synthesis of Dibenzocyclooctadiene Lignans

While a specific total synthesis of this compound has not been widely reported, the synthesis of other dibenzocyclooctadiene lignans provides a roadmap for its potential chemical synthesis.[1][7] These syntheses are often complex and require careful control of stereochemistry.

A common strategy involves the construction of the biaryl bond and the eight-membered ring as key steps. Intramolecular biaryl coupling reactions are frequently employed to form the dibenzocyclooctadiene core. The stereocenters are often established early in the synthesis through asymmetric reactions.

Biological Activities and Potential Applications

Anti-Platelet-Activating Factor (PAF) Activity

The most prominent reported biological activity of this neolignan is its ability to act as a Platelet-Activating Factor (PAF) antagonist.[6] PAF is a potent inflammatory mediator that exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[8][12]

Activation of the PAFR triggers a cascade of intracellular signaling events, leading to:

-

Platelet aggregation

-

Increased vascular permeability

-

Chemotaxis of inflammatory cells

-

Bronchoconstriction

By antagonizing the PAFR, this compound can potentially inhibit these pro-inflammatory and pro-thrombotic effects.

Caption: Proposed mechanism of action as a PAF receptor antagonist.

Potential Therapeutic Applications

Given its anti-PAF activity, this compound could be a lead structure for the development of new drugs for the treatment of:

-

Asthma and allergic conditions: By inhibiting PAF-induced bronchoconstriction and inflammation.[8]

-

Thrombotic disorders: By preventing platelet aggregation.[2]

-

Inflammatory diseases: Due to its general anti-inflammatory properties.

-

Cancer: Some studies suggest a role for the PAF/PAFR axis in tumor growth and metastasis, indicating that PAFR antagonists may have anti-cancer effects.[13]

Further research is needed to fully elucidate the therapeutic potential of this neolignan and to understand its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a structurally complex and biologically active neolignan with significant potential for further investigation. Its unique chemical architecture and its activity as a PAF antagonist make it a compelling target for natural product synthesis and a promising lead compound in drug discovery programs aimed at treating inflammatory and cardiovascular diseases. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their future explorations of this fascinating molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Pain-releasing action of platelet-activating factor (PAF) antagonists in neuropathic pain animal models and the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocat.com [biocat.com]

- 11. benchchem.com [benchchem.com]

- 12. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 13. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan (CAS: 67920-48-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neolignan 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan (CAS Number: 67920-48-3). This document synthesizes the available scientific literature to detail its chemical properties, natural origins, and known biological activities, with a particular focus on its potential as an anti-inflammatory agent through the antagonism of the platelet-activating factor (PAF). This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound. While this guide consolidates current knowledge, it also highlights areas where further research is required to fully elucidate the compound's pharmacological profile.

Introduction: A Neolignan of Therapeutic Interest

This compound is a structurally complex neolignan, a class of natural products derived from the oxidative coupling of two phenylpropanoid units.[1] Lignans and neolignans are widely distributed in the plant kingdom and exhibit a diverse array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] This particular neolignan has garnered scientific interest due to its reported anti-platelet-activating factor (PAF) activity, suggesting its potential as a lead compound for the development of novel anti-inflammatory therapeutics.[2]

This guide will delve into the technical details of this compound, from its fundamental physicochemical properties to its biological context and potential applications. The structure of this document is designed to provide a logical and in-depth exploration of the topic, empowering researchers to build upon the existing knowledge base.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to any research and development endeavor. This section details the known characteristics of this compound.

Core Chemical Data

A summary of the key chemical identifiers and properties for this neolignan is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 67920-48-3 | [3][4] |

| Molecular Formula | C₂₀H₂₀O₅ | [4] |

| Molecular Weight | 340.37 g/mol | [4] |

| Class | Neolignan | [5][6] |

Structural Features

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) is essential for the unambiguous identification and characterization of a natural product. The primary literature from the initial isolation by Khan et al. in 1987 is the definitive source for this information.[7] However, the full experimental data from this publication is not widely accessible. Researchers seeking to work with this compound should aim to acquire and consult this original publication for the complete spectroscopic profile.

Natural Occurrence and Isolation

Botanical Sources

This neolignan has been isolated from several plant species, primarily within the Lauraceae family. The known botanical sources are:

-

Ocotea veraguensis : The stem bark of this tree is the original reported source of the compound.[5][6][7]

-

Nectandra miranda : The trunk wood of this species has also been identified as a source.[8]

-

Magnolia denudata : This compound has also been reportedly isolated from the twigs of this species, which belongs to the Magnoliaceae family.[2]

The presence of this neolignan in multiple genera suggests it may have a broader distribution in the plant kingdom than is currently documented.

Extraction and Isolation Workflow

Caption: Generalized workflow for the isolation of neolignans.

Experimental Protocol: General Approach to Neolignan Isolation

-

Preparation of Plant Material: The selected plant material (e.g., stem bark of Ocotea veraguensis) is air-dried and ground to a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated several times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates the components of the crude extract based on their polarity.

-

Chromatographic Purification: The fractions containing the target compound, as determined by thin-layer chromatography (TLC) and/or bioassays, are then subjected to further purification using column chromatography on silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed.

-

Final Purification: Final purification to obtain the pure compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its ability to act as a platelet-activating factor (PAF) antagonist.[2]

Platelet-Activating Factor (PAF) and its Role in Inflammation

PAF is a potent phospholipid mediator that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[2] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells such as platelets, neutrophils, and endothelial cells.[9] Antagonism of the PAF receptor is a well-established strategy for the development of anti-inflammatory drugs.

Anti-PAF Activity of this compound

This neolignan has been shown to exhibit anti-PAF activity, suggesting that it can inhibit the binding of PAF to its receptor.[2] The exact mechanism of this antagonism has not been fully elucidated for this specific compound. However, studies on other lignans suggest that they may act as competitive antagonists at the PAF receptor binding site.[3] The rigid, three-dimensional structure of this neolignan is likely a key determinant of its ability to interact with the PAF receptor.

Caption: Proposed mechanism of PAF antagonism.

Other Potential Biological Activities

Lignans as a class are known to possess a wide range of biological activities. While not specifically demonstrated for this compound, related neolignans from Ocotea species have shown cytotoxic, antileishmanial, and insecticidal activities.[8][10] Further research is warranted to explore the broader pharmacological profile of this compound. A study reported an IC₅₀ value of > 10 μM for cytotoxicity against human A2780 cells.[11]

Synthesis and Future Directions

To date, a total chemical synthesis of this compound has not been reported in the literature. The development of a synthetic route would be a significant advancement, providing a renewable source of the compound for further research and potentially enabling the synthesis of analogs with improved potency and pharmacokinetic properties.

Future research on this neolignan should focus on several key areas:

-

Definitive Structural Elucidation: Obtaining and fully analyzing the spectroscopic data from the original isolation paper is crucial for confirming the structure and stereochemistry.

-

Mechanism of Action Studies: Detailed pharmacological studies are needed to elucidate the precise mechanism of PAF receptor antagonism.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammation are required to evaluate the in vivo efficacy of this compound.

-

Pharmacokinetics and Toxicology: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential for assessing its drug-like properties.

-

Total Synthesis: The development of a total synthesis would provide a platform for structure-activity relationship (SAR) studies and the generation of novel analogs.

Conclusion

This compound is a promising neolignan with demonstrated anti-platelet-activating factor activity. Its natural origin in medicinal plants and its potent biological activity make it a compelling candidate for further investigation in the context of anti-inflammatory drug discovery. This technical guide has summarized the current state of knowledge on this compound, providing a foundation for future research that may unlock its full therapeutic potential. The path forward will require a multidisciplinary approach, combining natural product chemistry, pharmacology, and synthetic chemistry to fully characterize and exploit the properties of this intriguing molecule.

References

- 1. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Activating Factor (PAF) Antagonists Contained in Medicinal Plants : Lignans and Sesquiterpenes [jstage.jst.go.jp]

- 3. Chemical and biochemical characterization of lignan analogs as novel PAF receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of lignans from Schisandra chinensis as platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Platelet activating factor (PAF) antagonists contained in medicinal plants: lignans and sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Neolignans and Other Metabolites from Ocotea cymosa from the Madagascar Rain Forest and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scielo.br [scielo.br]

- 11. Neolignans and other metabolites from Ocotea cymosa from the Madagascar rain forest and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate World of Neolignans: A Technical Guide to Their Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Neolignans, a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units, represent a treasure trove of complex chemical structures and potent biological activities. This technical guide provides an in-depth exploration of the physical and chemical properties of neolignans, offering a foundational understanding for researchers in natural product chemistry, medicinal chemistry, and drug development. We will delve into their structural diversity, biosynthetic origins, and the spectroscopic techniques essential for their characterization. Furthermore, this guide will present detailed experimental protocols for their isolation and synthesis, alongside a comprehensive analysis of their physicochemical properties and a discussion of their promising therapeutic potential as antioxidant, anti-inflammatory, and anticancer agents.

Introduction: Defining the Neolignan Landscape

Neolignans are distinguished from their isomeric cousins, the lignans, by the mode of linkage between the two phenylpropanoid monomers. While classical lignans are characterized by an 8-8' bond, neolignans encompass all other bonding patterns, leading to a vast array of skeletal types.[1] This structural heterogeneity is the cornerstone of their diverse chemical and biological properties.

The biosynthesis of neolignans proceeds via the shikimic acid pathway, where phenylalanine is converted to cinnamic acid derivatives.[2] Oxidative coupling of these precursors, mediated by enzymes such as laccases and peroxidases, generates the dimeric neolignan scaffold.[3]

"Phenylalanine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cinnamic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "p-Coumaric Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monolignols (p-Coumaryl, Coniferyl, Sinapyl alcohol)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Coupling (Laccases, Peroxidases)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Neolignan Skeletons" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Phenylalanine" -> "Cinnamic Acid" [label="PAL"]; "Cinnamic Acid" -> "p-Coumaric Acid" [label="C4H"]; "p-Coumaric Acid" -> "Monolignols (p-Coumaryl, Coniferyl, Sinapyl alcohol)" [label="Multiple Steps"]; "Monolignols (p-Coumaryl, Coniferyl, Sinapyl alcohol)" -> "Oxidative Coupling (Laccases, Peroxidases)"; "Oxidative Coupling (Laccases, Peroxidases)" -> "Neolignan Skeletons"; }

Figure 1: Simplified biosynthetic pathway of neolignans.

Structural Elucidation: A Spectroscopic Toolkit

The unambiguous determination of a neolignan's structure is paramount for understanding its properties and potential applications. A combination of spectroscopic techniques is employed for this purpose.

UV-Visible and Infrared Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic rings and conjugated systems. The position and intensity of absorption maxima can offer clues about the substitution pattern of the phenyl groups.[4][5] Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in the molecule. Characteristic absorption bands for hydroxyl (-OH), methoxy (-OCH₃), carbonyl (C=O), and aromatic (C=C) groups are readily identified.[1][6]

| Spectroscopic Technique | Typical Absorptions for Neolignans | References |

| UV-Vis (in Methanol) | λmax ~250-260 nm and ~290-300 nm | [4][5] |

| Infrared (IR, cm⁻¹) | ~3500-3200 (O-H stretch, phenolic) | [1][6] |

| ~3000-2850 (C-H stretch, alkyl) | [1][6] | |

| ~1600, ~1500, ~1450 (C=C stretch, aromatic) | [1][6] | |

| ~1270-1200, ~1030 (C-O stretch, ether/methoxy) | [1][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of neolignans. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton, proton environments, and connectivity.

¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts of aromatic protons are indicative of the substitution pattern, while signals for methoxy groups and aliphatic protons in the propyl side chains are also characteristic.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of aromatic carbons, methoxy carbons, and carbons in the side chain are diagnostic for different neolignan skeletons.

| Neolignan Type | Representative ¹H NMR Chemical Shifts (δ, ppm) | Representative ¹³C NMR Chemical Shifts (δ, ppm) | References |

| Biphenyl (e.g., Honokiol) | Aromatic: 6.8-7.2; Allyl: 3.3-3.4, 5.0-5.2, 5.9-6.1; Methoxy: ~3.9 | Aromatic: 115-155; Allyl: ~40, ~115, ~138; Methoxy: ~56 | [5] |

| Benzofuran (e.g., Egonol) | Aromatic: 6.7-7.5; Furan ring protons: variable | Aromatic: 110-160; Furan ring carbons: variable | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the neolignan and valuable information about its structure through fragmentation patterns.[7][8] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. The fragmentation of the molecular ion can reveal the nature of the linkage between the phenylpropanoid units and the substitution patterns on the aromatic rings.[7][8][9]

"Neolignan_Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ionization (e.g., ESI)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mass_Analyzer" [fillcolor="#FBBC05", fontcolor="#202124"]; "Detector" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mass_Spectrum" [shape=note, fillcolor="#F1F3F4"];

"Neolignan_Sample" -> "Ionization (e.g., ESI)"; "Ionization (e.g., ESI)" -> "Mass_Analyzer" [label="[M+H]⁺ or [M-H]⁻"]; "Mass_Analyzer" -> "Detector" [label="Fragment Ions"]; "Detector" -> "Mass_Spectrum"; }

Figure 2: General workflow for mass spectrometric analysis of neolignans.

Isolation and Synthesis: Accessing Neolignan Diversity

Experimental Protocol: Isolation of Honokiol from Magnolia officinalis

This protocol outlines a general procedure for the isolation of honokiol, a well-studied biphenyl neolignan, from the bark of Magnolia officinalis.

Step 1: Plant Material Preparation and Extraction

-

Obtain dried bark of Magnolia officinalis.

-

Grind the bark into a fine powder to increase the surface area for extraction.

-

Macerate the powdered bark with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Solvent Partitioning

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing honokiol. Honokiol is expected to be enriched in the ethyl acetate fraction.

Step 3: Chromatographic Purification

-

Subject the honokiol-rich ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing pure honokiol.

-

Further purification can be achieved by recrystallization or by using high-performance counter-current chromatography (HPCCC) with a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water.[10][11]

Experimental Protocol: Synthesis of (±)-Kadsurenin M

This section provides a condensed overview of a synthetic route to a bicyclo[3.2.1]octanoid neolignan, (±)-Kadsurenin M, starting from vanillin.[9]

Step 1: Synthesis of the Key Ether Intermediate

-

Vanillin is converted in several steps to 4-formyl-2-methoxyphenol.

-

Separately, vanillin is converted to 3,4-dimethoxycinnamyl alcohol.

-

The alcohol is then converted to the corresponding bromide.

-

Williamson ether synthesis between 4-formyl-2-methoxyphenol and 3,4-dimethoxycinnamyl bromide yields the key intermediate, 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether.

Step 2: Intramolecular [3+2] Cycloaddition

-

The key ether intermediate undergoes an intramolecular carbonyl ylide cycloaddition reaction upon treatment with a rhodium catalyst to form the bicyclo[3.2.1]octanoid core.

Step 3: Final Modifications

-

Further functional group manipulations, such as reduction of the aldehyde and other modifications, lead to the final target molecule, (±)-Kadsurenin M.

"Vanillin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_1" [label="4-Formyl-2-methoxyphenol"]; "Intermediate_2" [label="3,4-Dimethoxycinnamyl bromide"]; "Ether_Intermediate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cycloaddition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Bicyclic_Core" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Kadsurenin_M" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Vanillin" -> "Intermediate_1"; "Vanillin" -> "Intermediate_2"; "Intermediate_1" -> "Ether_Intermediate"; "Intermediate_2" -> "Ether_Intermediate"; "Ether_Intermediate" -> "Cycloaddition" [label="Rh catalyst"]; "Cycloaddition" -> "Bicyclic_Core"; "Bicyclic_Core" -> "Kadsurenin_M" [label="Final steps"]; }

Figure 3: Conceptual synthetic approach to a bicyclo[3.2.1]octanoid neolignan.

Physicochemical Properties: Guiding Drug Development

The physicochemical properties of neolignans are critical determinants of their pharmacokinetic and pharmacodynamic behavior.

Solubility and Lipophilicity (LogP)

The solubility of neolignans in aqueous and organic solvents is highly dependent on their specific structure, particularly the number and position of polar functional groups like hydroxyl and methoxy groups. Generally, neolignans are lipophilic compounds with limited water solubility.[12][13] The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility. For oral drug delivery, a LogP value in the range of 1 to 5 is often considered optimal.[14]

| Neolignan | LogP (calculated) | Aqueous Solubility | References |

| Honokiol | ~4.1 | Poor | [12][13] |

| Magnolol | ~4.2 | Poor | [12][13] |

Stability

The stability of neolignans under various conditions such as pH and temperature is a crucial factor for their formulation and storage. A study on honokiol and magnolol revealed that honokiol exhibits pH-dependent degradation, particularly at alkaline pH, while magnolol is relatively more stable.[15] Both compounds show increased degradation at higher temperatures.[15]

Biological Activities: Therapeutic Potential of Neolignans

Neolignans exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.[3][16]

Antioxidant Activity

Many neolignans possess potent antioxidant properties, which are often attributed to their phenolic hydroxyl groups that can scavenge free radicals.[17] Common assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[18][19]

Anti-inflammatory Activity

Neolignans have demonstrated significant anti-inflammatory effects. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6] By inhibiting NF-κB, neolignans can suppress the production of pro-inflammatory cytokines and enzymes.

"Inflammatory_Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IKK_Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "IkB_Phosphorylation_Degradation" [fillcolor="#FBBC05", fontcolor="#202124"]; "NFkB_Translocation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Proinflammatory_Gene_Expression" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neolignans" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Inflammatory_Stimuli" -> "IKK_Activation"; "IKK_Activation" -> "IkB_Phosphorylation_Degradation"; "IkB_Phosphorylation_Degradation" -> "NFkB_Translocation"; "NFkB_Translocation" -> "Proinflammatory_Gene_Expression"; "Neolignans" -> "IKK_Activation" [label="inhibit"]; }

Figure 4: Simplified mechanism of NF-κB inhibition by neolignans.

Anticancer Activity

The anticancer potential of neolignans, particularly honokiol, has been extensively studied. Honokiol has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by modulating multiple signaling pathways.[8][10][11] These include the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.[8] The ability of honokiol to target multiple oncogenic pathways highlights its promise as a multi-targeted anticancer agent.[10][11]

Conclusion and Future Directions

Neolignans represent a structurally diverse and biologically significant class of natural products. Their complex chemical architectures and potent pharmacological activities continue to inspire research in organic synthesis, medicinal chemistry, and drug discovery. A thorough understanding of their physical and chemical properties, as detailed in this guide, is fundamental to unlocking their full therapeutic potential. Future research should focus on the development of efficient and stereoselective synthetic methodologies to access novel neolignan analogues, the comprehensive evaluation of their structure-activity relationships, and the elucidation of their molecular mechanisms of action to pave the way for the development of new and effective therapeutic agents.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Honokiol activates AMP-activated protein kinase in breast cancer cells via an LKB1-dependent pathway and inhibits breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Total Synthesis of (±)-Kadsurenin M† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lignans: A Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing a Neolignan: A Spectroscopic Guide to 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

Introduction

In the intricate world of natural product chemistry, the structural elucidation of complex molecules is a cornerstone of drug discovery and development. This technical guide provides an in-depth analysis of the spectroscopic data for 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan, a bicyclo[3.2.1]octanoid neolignan isolated from the stem bark of Ocotea veraguensis.[1] This class of compounds has garnered significant interest for its diverse biological activities. Understanding the nuances of its spectroscopic signature is paramount for its identification, characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that collectively define the unique architecture of this molecule.

Molecular Architecture and Spectroscopic Correlation

The structure of this compound presents a rigid bicyclooctanoid core, a feature that profoundly influences its spectroscopic characteristics. The strategic application of one- and two-dimensional NMR techniques, coupled with mass spectrometry and infrared spectroscopy, allows for the unambiguous assignment of its complex stereochemistry.

Caption: Molecular Structure of the Target Neolignan.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. The bicyclic framework imposes significant conformational rigidity, leading to distinct chemical shifts and coupling constants for the protons. Key diagnostic signals are observed for the aromatic protons, the methylenedioxy group, the methoxy group, and the protons on the bicyclooctanoid skeleton.

Based on extensive studies of related bicyclo[3.2.1]octanoid neolignans from Ocotea veraguensis, characteristic chemical shift ranges for key protons have been established.[2] For the series of compounds to which our target molecule belongs, the proton at the C-7 position typically resonates around 2.6 ppm.[2] The aromatic proton at C-6' is expected near 5.7 ppm, and the methyl group at C-8 generally appears between 0.8 and 0.9 ppm.[2]

Table 1: Expected ¹H NMR Data (CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~6.7-6.9 | s | - |

| H-5' | ~6.7-6.9 | s | - |

| H-2 | ~6.0 | d | ~1.5 |

| H-5 | ~7.0 | d | ~1.5 |

| -OCH₂O- | ~5.9 | s | - |

| H-7' | ~4.5 | d | ~5.0 |

| H-1 | ~4.0 | m | - |

| -OCH₃ | ~3.8 | s | - |

| H-8 | ~2.8 | m | - |

| H-7 | ~2.6 | m | - |

| 8-CH₃ | ~0.9 | d | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbonyl carbon of the oxo group at C-6 is a key downfield signal. The aromatic carbons, the carbons of the methylenedioxy and methoxy groups, and the aliphatic carbons of the bicyclic system all exhibit characteristic resonances.

Table 2: Expected ¹³C NMR Data (CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-6 (C=O) | ~200 |

| C-3, C-4 | ~160-170 |

| Aromatic C (C-1', C-3', C-4', C-6') | ~100-150 |

| -OCH₂O- | ~101 |

| C-7' | ~85 |

| C-4 | ~80 |

| C-1 | ~60 |

| -OCH₃ | ~56 |

| C-8 | ~45 |

| C-7 | ~40 |

| C-5 | ~35 |

| 8-CH₃ | ~15 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For this compound (C₂₀H₂₀O₅), the expected molecular weight is 340.37. Electron Impact Mass Spectrometry (EIMS) of related bicyclooctanoid neolignans reveals characteristic fragmentation patterns.[2]

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z (Expected) |

| ESI-MS | [M+H]⁺ | 341.1338 |

| ESI-MS | [M+Na]⁺ | 363.1157 |

| EIMS | [M]⁺ | 340 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of a related bicyclooctanoid neolignan shows characteristic absorption bands.[2]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1740-1750 | C=O stretch (ketone in a strained ring) |

| ~1650 | C=C stretch (aromatic) |

| ~1490 | C-H bend (aromatic) |

| ~1250, 1040 | C-O stretch (ether and epoxy) |

| ~930 | O-CH₂-O bend (methylenedioxy) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols are provided as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Data Acquisition and Analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. A larger number of scans (1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR Acquisition: Perform standard 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals.

Mass Spectrometry (MS)

Caption: General Workflow for Mass Spectrometry.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

High-Resolution Mass Spectrometry (HRMS): Utilize Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement of the molecular ion, which is critical for confirming the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). This will provide valuable information about the connectivity of the molecule.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass with the calculated mass for the proposed molecular formula.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a suitable IR-transparent window (e.g., NaCl or KBr plates) by evaporating a solution of the compound in a volatile solvent. Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a definitive fingerprint for this complex neolignan. The interplay of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy allows for its unambiguous structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development, facilitating the identification and characterization of this and related bioactive compounds.

References

An In-Depth Technical Guide to the Therapeutic Potential of 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic applications of the neolignan, 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan. While direct and extensive research on this specific molecule is nascent, its structural features—shared with a broad class of biologically active lignans—provide a strong foundation for hypothesizing its pharmacological utility. This document synthesizes data from related compounds to propose potential mechanisms of action, outlines a detailed roadmap for preclinical validation, and offers insights into its promise in inflammation and oncology. By grounding our analysis in the established bioactivity of epoxy, methoxy, and methylenedioxy-containing lignans, we present a scientifically rigorous framework for its investigation as a novel therapeutic agent.

Introduction and Molecular Profile

This compound is a complex neolignan that has been isolated from plants such as Magnolia denudate and the stem bark of Ocotea veraguensis.[1][2][3] Lignans, a major class of phytoestrogens, are dimers of phenylpropane units known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6][7][8][9] The unique structural characteristics of this specific molecule, including an epoxy bridge, a methoxy group, a methylenedioxy moiety, and a ketone functional group, distinguish it and suggest a nuanced pharmacological profile.

Initial research has identified that this lignan exhibits anti-platelet-activating factor (PAF) activity.[1] PAF is a potent phospholipid mediator involved in inflammatory processes and asthma, suggesting an immediate avenue for investigation into its anti-inflammatory potential.[1]

Table 1: Molecular Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 67920-48-3[2][10] |

| Molecular Formula | C₂₀H₂₀O₅[2][10] |

| Molecular Weight | 340.37 g/mol [2][10] |

| Class | Neolignan[2][3] |

| Known Activity | Anti-platelet-activating factor (PAF)[1] |

| Natural Sources | Magnolia denudate, Ocotea veraguensis[1][2][3] |

Inferred Biological Activity & Potential Mechanisms of Action

Based on its structural similarity to other well-studied lignans like sesamin and asarinin, we can infer several high-probability biological activities and mechanisms of action. The presence of the methylenedioxy group, in particular, is a common feature in lignans exhibiting significant pharmacological effects.[4][11][12][13]

Anti-Inflammatory and Immunomodulatory Effects

The documented anti-PAF activity provides a direct mechanistic starting point.[1] PAF is a key mediator in inflammatory and allergic responses. By inhibiting PAF, the compound can theoretically disrupt downstream signaling cascades that lead to vascular permeability, platelet aggregation, and recruitment of inflammatory cells.

Furthermore, related lignans like sesamin have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[11][14] These compounds are known to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, often through the inhibition of the NF-κB and MAPK signaling pathways.[11][15] The antioxidant properties of the methylenedioxyphenyl moiety can also contribute to anti-inflammatory action by scavenging reactive oxygen species (ROS) that perpetuate the inflammatory cycle.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biocat.com [biocat.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel substituted methylenedioxy lignan suppresses proliferation of cancer cells by inhibiting telomerase and activation of c-myc and caspases leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel substituted methylenedioxy lignan suppresses proliferation of cancer cells by inhibiting telomerase and activation of c-myc and caspases leading to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation of 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan from Ocotea veraguensis

Abstract

This comprehensive guide details a robust protocol for the isolation and purification of the bioactive neolignan, 1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan. This compound, a notable constituent of plants within the Lauraceae family, particularly Ocotea veraguensis, has garnered research interest for its potential pharmacological activities, including anti-platelet-activating factor (PAF) effects.[1] The methodology herein is synthesized from established principles of natural product chemistry and specific literature precedents for neolignan extraction.[2][3] It is designed to provide researchers, scientists, and drug development professionals with a step-by-step workflow, from the initial preparation of plant material to the final characterization of the purified compound.

Introduction: The Scientific Rationale

This compound is a structurally complex neolignan (Molecular Formula: C₂₀H₂₀O₅, Molecular Weight: 340.37 g/mol ).[4][5] Its isolation from a complex botanical matrix necessitates a multi-stage approach that leverages the compound's physicochemical properties.

Core Principles of the Isolation Strategy:

-

Polarity-Based Separation: The protocol employs a sequence of solvents with varying polarities to first extract a broad range of metabolites and then selectively partition the target compound. The presence of a methoxy group, a methylenedioxy bridge, an epoxy ring, and a ketone imparts a medium polarity to the molecule, making it amenable to extraction with solvents like ethanol, followed by partitioning into ethyl acetate.[1]

-

Chromatographic Resolution: The inherent challenges of separating structurally similar lignans and neolignans from a crude extract demand high-resolution chromatographic techniques.[6] This protocol utilizes a combination of silica gel-based flash chromatography for bulk fractionation and preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.

The workflow is designed to be a self-validating system, with analytical checkpoints (e.g., TLC) integrated to monitor the purification progress.

Materials and Reagents

This protocol requires standard laboratory equipment and high-purity reagents.

| Equipment | Reagents & Consumables |

| Wiley Mill or similar grinder | Dried stem bark of Ocotea veraguensis |

| Large-capacity maceration vessels | n-Hexane (ACS Grade) |

| Rotary Evaporator | Dichloromethane (DCM, ACS Grade) |

| Buchner Funnel and Filter Paper | Ethyl Acetate (EtOAc, ACS Grade) |

| Separatory Funnels (various sizes) | Ethanol (EtOH, 95% or absolute) |

| Flash Chromatography System | Methanol (MeOH, HPLC Grade) |

| Preparative HPLC System with UV Detector | Water (Deionized or Milli-Q) |

| Analytical HPLC or UHPLC System | Silica Gel for Flash Chromatography (e.g., 230-400 mesh) |

| NMR Spectrometer | Preparative C18 HPLC Column |

| Mass Spectrometer (ESI or similar) | Analytical C18 HPLC Column |

| IR Spectrometer | TLC Plates (Silica Gel 60 F₂₅₄) |

| Standard laboratory glassware | Deuterated Chloroform (CDCl₃) for NMR |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Detailed Isolation Protocol

This protocol is based on methodologies established for neolignan isolation from the Ocotea genus.[2][7]

Part 1: Plant Material Preparation and Extraction

-

Sourcing & Drying: Obtain authenticated stem bark of Ocotea veraguensis. The material must be thoroughly air-dried in a well-ventilated area, shielded from direct sunlight to prevent photochemical degradation of sensitive compounds.

-